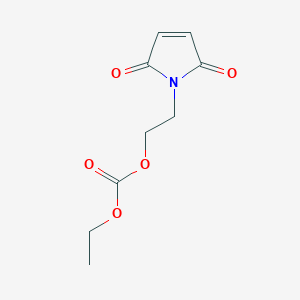
2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl ethyl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl ethyl carbonate is an organic compound that features a maleimide group. This compound is known for its reactivity with thiol groups, making it a valuable intermediate in various chemical syntheses and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl ethyl carbonate typically involves the reaction of maleic anhydride with ethyl alcohol under controlled conditions The reaction proceeds through the formation of an intermediate maleic acid ester, which is then cyclized to form the maleimide structure
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction temperatures and pressures to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl ethyl carbonate undergoes several types of chemical reactions, including:
Nucleophilic substitution: The maleimide group can react with nucleophiles such as amines and thiols.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Hydrolysis: The ethyl carbonate group can be hydrolyzed to form the corresponding alcohol and carbon dioxide.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include primary amines and thiols, typically under mild conditions.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.
Major Products Formed
Nucleophilic substitution: Products include substituted maleimides.
Oxidation and reduction: Various oxidized or reduced derivatives of the original compound.
Hydrolysis: Ethanol and carbon dioxide are the primary products.
Wissenschaftliche Forschungsanwendungen
2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl ethyl carbonate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules, particularly proteins, through thiol-maleimide coupling.
Medicine: Investigated for its potential in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers and advanced materials.
Wirkmechanismus
The primary mechanism of action for 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl ethyl carbonate involves its reactivity with thiol groups. The maleimide group forms a stable covalent bond with thiols, which is a key reaction in bioconjugation and protein modification. This reactivity is exploited in various applications, including the development of targeted drug delivery systems and the synthesis of functionalized polymers.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid
- 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl acetate
- N-(2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)-4,7,10,13,16-pentaoxanonadec-18-ynamide
Uniqueness
2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl ethyl carbonate is unique due to its combination of a maleimide group and an ethyl carbonate group. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds, making it a versatile intermediate in both research and industrial applications.
Eigenschaften
CAS-Nummer |
188680-93-5 |
|---|---|
Molekularformel |
C9H11NO5 |
Molekulargewicht |
213.19 g/mol |
IUPAC-Name |
2-(2,5-dioxopyrrol-1-yl)ethyl ethyl carbonate |
InChI |
InChI=1S/C9H11NO5/c1-2-14-9(13)15-6-5-10-7(11)3-4-8(10)12/h3-4H,2,5-6H2,1H3 |
InChI-Schlüssel |
ZGBDLHQEJJDYBR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)OCCN1C(=O)C=CC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


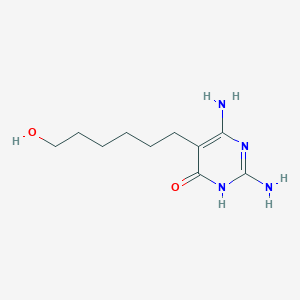


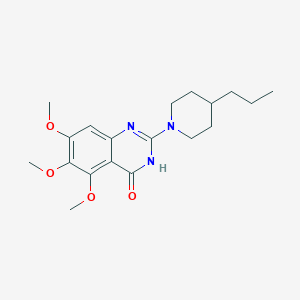
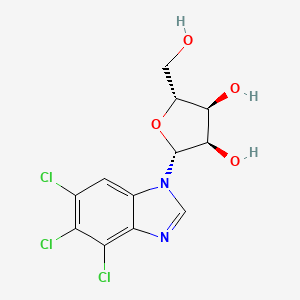
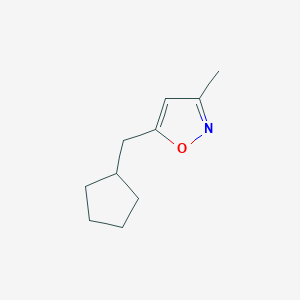


![5-([1,1'-Biphenyl]-4-yl)-1,2-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B12918065.png)
![(2S)-2-[(5-sulfamoyl-1,3,4-thiadiazol-2-yl)amino]butanedioic acid](/img/structure/B12918069.png)
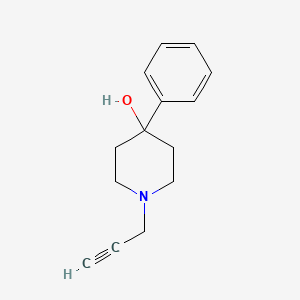
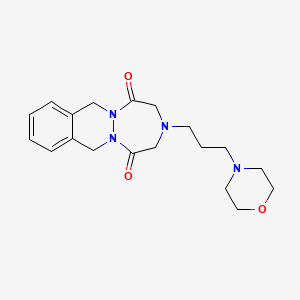
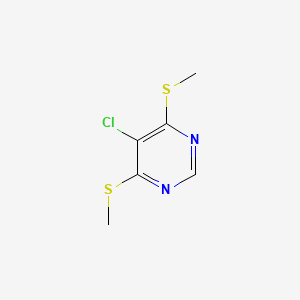
![3-Hydroxy-2-[(1H-indol-3-yl)methyl]-8-methylquinoline-4-carboxylic acid](/img/structure/B12918109.png)
